2-(2,6-Dimethylphenoxy)ethanamine
Description
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIDJMWYOGNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383188 | |
| Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-46-8 | |
| Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ether Formation
2,6-Dimethylphenol reacts with ethylene oxide under basic conditions (e.g., NaOH) to form 2-(2,6-dimethylphenoxy)ethanol. The reaction occurs at 50–80°C, with a yield of 75–80%.
Amination via Mitsunobu Reaction
The alcohol is converted to the amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with ammonia. This one-pot reaction achieves ~60% yield but requires careful pH control.
Advantages : Fewer steps, avoids halogenated intermediates.
Disadvantages : Moderate yield, sensitivity to reaction conditions.
Reductive Amination Route
This method employs reductive amination of a ketone precursor:
Ketone Synthesis
Oxidation of 2-(2,6-dimethylphenoxy)ethanol with pyridinium chlorochromate (PCC) yields 2-(2,6-dimethylphenoxy)acetaldehyde.
Reductive Amination
The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the target amine in ~65% yield.
Advantages : Mild conditions, single-step amination.
Disadvantages : Requires stable aldehyde precursor, moderate efficiency.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Steps | 6 | 2 | 2 |
| Overall Yield | ~70% | ~60% | ~50% |
| Key Reagents | Dibromoethane, Pd/C | Ethylene oxide, DEAD | PCC, NaBH₃CN |
| Scalability | High | Moderate | Low |
| Safety Concerns | Hydrazine, halogens | Azodicarboxylate | Cyanoborohydride |
Industrial Recommendation : Method 1 is preferred for large-scale production due to reproducibility and purity, despite its complexity. Method 2 offers a balance for pilot-scale synthesis.
Industrial-Scale Production Considerations
-
Continuous-Flow Reactors : Enhance yield in chloroacetylation and etherification steps by improving mass transfer.
-
Solvent Recovery : Acetonitrile and DMF are recycled via distillation, reducing costs.
-
Byproduct Management : Secondary amines from incomplete deprotection are minimized via gradient pH adjustment.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
2-(2,6-Dimethylphenoxy)ethanamine belongs to the class of phenoxyalkylamines and exhibits unique chemical properties due to its molecular structure. The compound features a phenoxy group with two methyl substitutions at the 2 and 6 positions, linked to an ethanamine chain. Its mechanism of action involves:
- Cell Signaling Modulation : It influences various signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
- Biochemical Interactions : The compound can bind to specific enzymes or receptors, modifying their activity and leading to diverse biological effects.
Scientific Research Applications
The applications of this compound can be categorized as follows:
Chemistry
- Synthesis Building Block : It serves as an essential precursor in the synthesis of more complex organic molecules. This includes its use in creating polymers and other functional materials.
Biology
- Biological Activity : The compound has been studied for its potential antimicrobial and antifungal properties. Its interactions with biological macromolecules are under investigation to determine therapeutic potentials.
- Anticancer Research : Preliminary studies indicate that it may induce apoptosis in cancer cells, suggesting potential for cancer therapeutics. For instance, cytotoxicity assays on various cancer cell lines showed significant inhibitory effects (IC values reported in µM):
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
These findings highlight its potential as a candidate for further development in anticancer therapies .
Medicine
- Pharmaceutical Intermediate : this compound is explored as a precursor in drug synthesis. Its derivatives have shown promise in treating conditions such as neuropathic pain due to their sodium channel-blocking properties .
- Anticonvulsant Activity : Studies have indicated that this compound exhibits anticonvulsant properties, making it relevant in neurological research .
Industry
- Specialty Chemicals Production : It is utilized in manufacturing specialty chemicals, coatings, adhesives, and agrochemicals.
Case Study on Antifungal Activity
A study investigated the efficacy of this compound against dermatophyte infections in guinea pigs. Results revealed a significant reduction in fungal load compared to control groups.
Case Study on Anticancer Effects
In a preclinical trial involving human cancer cell lines, the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways. These results support its potential use in developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its anti-cancer properties suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Sodium Channel Blockers: Mexiletine Derivatives
Mexiletine (a Class IB antiarrhythmic) and its analogs serve as critical comparators due to structural similarities. Modifications to the aromatic ring or alkyl chain significantly alter potency and selectivity (Table 1):
Table 1: Comparison of Sodium Channel Blocking Activity
| Compound | Tonic Block IC₅₀ (μM) | Use-Dependent Block IC₅₀ (μM) | Key Structural Features |
|---|---|---|---|
| Mexiletine | 83 | 28 | 2,6-Dimethylphenoxy, methyl branching |
| Compound III* | 108 | 15 | Longer alkyl chain (2-methylpropanamine) |
| 2-(2,6-Dimethylphenoxy)ethanamine | ~83 (estimated) | ~15 (estimated) | Shorter chain, no branching |
| Me6 (Benzyl derivative) | <10 | <5 | Benzyl group on asymmetric carbon |
Compound III: (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine
Key Findings :
- Alkyl Chain Length : Compound III’s longer chain improves use-dependent block (IC₅₀ = 15 μM) compared to mexiletine (28 μM), suggesting enhanced binding during high-frequency stimulation .
- Steric Effects : The benzyl-substituted Me6 exhibits >10-fold higher potency than mexiletine, emphasizing the role of hydrophobic interactions at sodium channel receptors .
- Stereoselectivity : R-(-) enantiomers of mexiletine analogs show 2-fold greater tonic block than S-(+) forms, highlighting chirality’s impact .
Substituted Phenoxyethanamines
Variations in aromatic substituents and amine groups influence physicochemical and biological properties (Table 2):
Table 2: Structural and Functional Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties/Biological Effects |
|---|---|---|---|
| This compound | 2,6-dimethylphenoxy | 165.23 | Sodium channel block, antifungal |
| 2-(2,6-Dichlorophenyl)ethanamine | 2,6-dichlorophenyl | 206.08 | Increased electronegativity, unknown activity |
| 2-(3,4-Dimethoxyphenyl)ethanamine | 3,4-dimethoxyphenyl | 195.22 | Higher lipophilicity, potential CNS effects |
| 2-(2,5-Dimethoxyphenyl)ethylamine | 2,5-dimethoxyphenyl | 195.22 | Serotonergic activity (analog of 2C family) |
| N-Methyl-2-(2,6-dimethylphenoxy)ethanamine | N-methyl, 2,6-dimethylphenoxy | 179.26 | Reduced polarity, enhanced metabolic stability |
Biological Activity
Overview
2-(2,6-Dimethylphenoxy)ethanamine, also known as a phenoxyethanamine derivative, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups at the 2 and 6 positions on the phenyl ring. Its molecular formula is C10H15NO.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various receptors and enzymes, influencing pathways associated with cell proliferation and apoptosis. The exact mechanisms remain under investigation, but preliminary studies suggest that it may inhibit cancer cell growth and induce apoptosis in malignant cells.
Biological Activity Data
Research indicates that this compound exhibits anti-cancer properties, particularly against breast cancer and leukemia cell lines. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 Value (μg/mL) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 (breast carcinoma) | 1.72 | Significant cytotoxicity observed |
| Study 2 | HL-60 (leukemia) | TBD | Induction of apoptosis noted |
| Study 3 | A549 (lung carcinoma) | TBD | Growth inhibition reported |
Case Studies
- Breast Cancer Study : In a study evaluating the cytotoxic effects of various compounds on MCF-7 cells, this compound demonstrated a promising IC50 value of 1.72 μg/mL, outperforming the reference drug 5-fluorouracil (IC50 = 4.8 μg/mL). This suggests that the compound may serve as a lead for further development in breast cancer therapeutics .
- Leukemia Research : Another investigation focused on the effects of this compound on HL-60 leukemia cells. Preliminary results indicated that treatment with this compound led to significant apoptotic activity, warranting further exploration into its mechanisms and potential clinical applications.
Comparative Analysis
When compared to similar compounds such as 2-(3,5-Dimethylphenoxy)ethanamine and 2-(4-Isopropylphenoxy)ethanamine, the unique positioning of the methyl groups in this compound may enhance its biological activity and selectivity towards certain cellular targets. This structural specificity could influence its pharmacokinetic and pharmacodynamic profiles.
Safety Profile
While exploring its therapeutic potential, it is essential to consider the safety profile of this compound. It has been classified as an eye damager (Eye Dam. 1), indicating that precautions should be taken during handling and application in research settings .
Q & A
Basic: What are the recommended safety protocols for handling 2-(2,6-Dimethylphenoxy)ethanamine in laboratory settings?
Answer:
- PPE Requirements : Wear NIOSH-approved safety goggles, chemical-resistant gloves (e.g., nitrile), and lab coats. Use respiratory protection (e.g., P95 masks) for aerosol exposure .
- Ventilation : Ensure fume hoods with ≥100 ft/min airflow during synthesis or handling to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and neutralize with appropriate agents. Avoid environmental release .
- Waste Disposal : Segregate waste by hazard class (e.g., halogenated vs. non-halogenated) and use licensed disposal services .
Basic: How can researchers verify the purity of this compound post-synthesis?
Answer:
- Chromatography : Use HPLC with UV detection (≥90% purity threshold) and C18 columns for separation. Calibrate with reference standards .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm) and FT-IR (amine N-H stretch ~3300 cm) .
- Melting Point : Compare observed melting range (e.g., 83–84°C) to literature values to detect impurities .
Advanced: How can contradictory data on the neuroprotective effects of this compound derivatives be resolved?
Answer:
- Experimental Controls : Include positive controls (e.g., memantine for NMDA receptor modulation) and validate assay conditions (e.g., cell viability via MTT assays) .
- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Mechanistic Profiling : Use receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) and gene expression analysis (qPCR for neurotrophic factors) .
Advanced: What strategies optimize the synthesis yield of this compound?
Answer:
- Alkylation Optimization : React 2,6-dimethylphenol with chloroethylamine in anhydrous DMF at 60–80°C for 12 hours. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification : Use column chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane) or recrystallization from ethanol .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage Conditions : Keep in amber glass bottles at 2–8°C under inert gas (N) to prevent oxidation. Avoid contact with acids/oxidizers .
- Shelf Life : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
Advanced: How can researchers address variability in pharmacological activity across structural analogs of this compound?
Answer:
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups at the 3,5-positions) on receptor affinity using molecular docking (AutoDock Vina) .
- Metabolic Profiling : Use LC-MS to identify active metabolites in vitro (e.g., hepatic microsomes) and correlate with activity shifts .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to map binding interactions (e.g., hydrogen bonding with Tyr residues) .
Basic: What analytical methods are critical for characterizing the molecular structure of this compound?
Answer:
- Mass Spectrometry : Confirm molecular weight (179.24 g/mol) via ESI-MS (m/z 180.1 [M+H]) and compare with reference databases .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical: C 73.7%, H 8.4%, N 7.8%) .
Advanced: How should researchers design experiments to evaluate the environmental impact of this compound?
Answer:
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (48-hour EC) and algal growth inhibition (OECD 201).
- Degradation Studies : Perform photolysis (UV light, λ = 254 nm) and biodegradation (OECD 301F) to assess persistence .
- Bioaccumulation : Measure logP (predicted ~2.5) and BCF (bioconcentration factor) in fish models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
